2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole
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Overview
Description
The compound 2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a complex organic molecule featuring multiple tert-butylphenyl and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole rings, followed by the introduction of the tert-butylphenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butylphenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole: can be compared with similar compounds such as:
These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of tert-butylphenyl and oxazole groups in This compound provides distinct chemical and biological properties.
Properties
Molecular Formula |
C35H50N2O2 |
---|---|
Molecular Weight |
530.8 g/mol |
IUPAC Name |
2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C35H50N2O2/c1-23(2)29-21-38-31(36-29)35(32-37-30(22-39-32)24(3)4,19-25-11-15-27(16-12-25)33(5,6)7)20-26-13-17-28(18-14-26)34(8,9)10/h11-18,23-24,29-30H,19-22H2,1-10H3 |
InChI Key |
CAJRTABDQGWKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=NC(CO4)C(C)C |
Origin of Product |
United States |
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